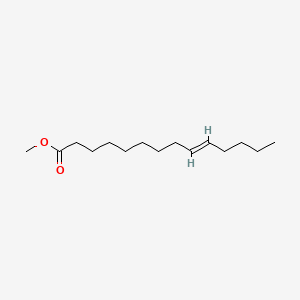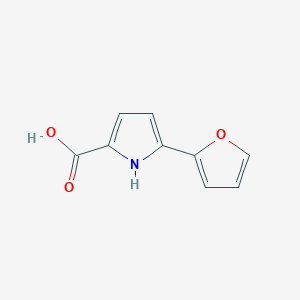
Phenyl-dipyrenylphosphine oxide
Vue d'ensemble
Description
Synthesis Analysis
A series of polyamic acid copolymers containing phosphorous groups in the side chains were synthesized from [2,5-bis (4-aminophenoxy) phenyl] diphenylphosphine oxide (DATPPO) and 4,4′-oxydianiline (ODA) with 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) through the polycondensation in N, N ′-dimethyacetamide (DMAc) . Another synthesis method involves the quaternization of methyldiphenylphosphine or benzyldiphenylphosphine with aryl bromides .Chemical Reactions Analysis
Phenyl-dipyrenylphosphine oxide has been used in the synthesis of polyimides . The compound has also been involved in the phosphinylation of 3,4-dihydroisoquinolines .Physical And Chemical Properties Analysis
Phenyl-dipyrenylphosphine oxide has been used in the synthesis of polyimides that exhibit excellent solubility in common organic solvents and are easily processed into light color transparent films . These polyimides also show good thermal stability .Applications De Recherche Scientifique
- These films exhibit good optical transparency, high thermal endurance, and improved AO resistance compared to conventional fluoro-containing PI films .
- The presence of PPO groups enhances the AO resistance and other properties of the resulting fibers .
Atomic Oxygen (AO) Resistant Polyimide Films
Co-Polyimide Fibers with Phenylphosphine Oxide (PPO) Groups
Space Environmentally Stable PI and Copolyimide Films
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Phenyl-dipyrenylphosphine oxide (PDPO) is primarily used in the synthesis of polyimide fibers and other organophosphorus compounds . The primary targets of PDPO are the reactants involved in the synthesis process, such as [2,5-bis(4-aminophenoxy) phenyl] diphenylphosphine oxide (DATPPO) and 4,4′-oxydianiline (ODA) .
Mode of Action
PDPO interacts with its targets through a polycondensation process . This process involves the reaction of PDPO with other reactants to form a polymer chain. The phosphine oxide group in PDPO plays a crucial role in this process, contributing to the formation of the polymer structure .
Biochemical Pathways
The biochemical pathways affected by PDPO are primarily related to the synthesis of polyimide fibers and other organophosphorus compounds . The polycondensation process leads to the formation of a polymer chain, which is the basis for the structure of these materials.
Pharmacokinetics
The physical and chemical properties of pdpo, such as its solubility and reactivity, play a crucial role in its bioavailability during the synthesis process .
Result of Action
The result of PDPO’s action is the formation of polyimide fibers and other organophosphorus compounds with desirable properties . These materials exhibit excellent thermal stability, optical transparency, and inherent flame-retardant properties .
Action Environment
The action of PDPO is influenced by various environmental factors, such as temperature and the presence of other reactants . For instance, the polycondensation process requires a specific temperature range for optimal results. Additionally, the presence and concentration of other reactants can significantly affect the efficiency and outcome of the synthesis process .
Propriétés
IUPAC Name |
5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O8S/c1-45-26-15-7-20(8-16-26)28(19-29(41)21-3-11-24(39)12-4-21)31(33(42)23-5-13-25(40)14-6-23)30(22-9-17-27(46-2)18-10-22)32-34(43)37-36(47)38-35(32)44/h3-18,28,30-32,39-40H,19H2,1-2H3,(H2,37,38,43,44,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSDWOBCBIQPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)O)C(C(C3C(=O)NC(=S)NC3=O)C4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Acetic acid, 2-[4-(2-aminoethyl)phenoxy]-, ethyl ester](/img/structure/B3151729.png)

![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)
![1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride](/img/structure/B3151750.png)

![1,5-Dihydrobenzo[1,2-d:4,5-d']bis([1,2,3]triazole)](/img/structure/B3151773.png)


